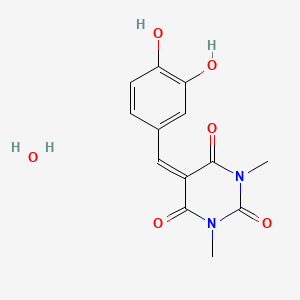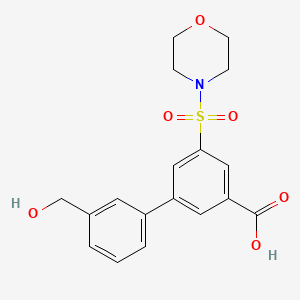![molecular formula C13H19F3N4O2S B5301949 N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5301949.png)
N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell activation, proliferation, and survival. Inhibition of BTK by N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide leads to the suppression of downstream signaling pathways, including the NF-κB and AKT pathways, resulting in the inhibition of B-cell proliferation and survival. N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and physiological effects
N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. In preclinical studies, N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide has been shown to be well-tolerated and to have minimal toxicity, with no significant adverse effects on hematopoiesis or immune function.
Vorteile Und Einschränkungen Für Laborexperimente
N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its good oral bioavailability and pharmacokinetic properties, and its minimal toxicity. However, N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide also has some limitations, including its relatively short half-life and its potential for off-target effects, which may need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the development of N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide and other BTK inhibitors. One direction is the evaluation of the efficacy of N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide in combination with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, for the treatment of B-cell malignancies. Another direction is the evaluation of the efficacy of BTK inhibitors in non-B-cell malignancies, such as T-cell lymphomas and solid tumors. Additionally, the development of more selective BTK inhibitors with improved pharmacokinetic properties and reduced off-target effects may further improve the therapeutic potential of this class of drugs.
Synthesemethoden
The synthesis of N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide involves a series of chemical reactions, starting with the condensation of 2-chloro-4-nitroaniline with 3,3,3-trifluoropropylamine to form 4-(3,3,3-trifluoropropyl)-2-nitroaniline. This intermediate is then reacted with 1-(4-piperidinyl)piperidine to form the target compound, N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide. The synthesis of N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide has been optimized for large-scale production and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, especially B-cell malignancies. Preclinical studies have shown that N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide has potent anti-tumor activity against B-cell lymphomas and leukemias, both in vitro and in vivo. N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.
Eigenschaften
IUPAC Name |
N-[1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O2S/c1-23(21,22)19-11-4-8-20(9-5-11)12-17-7-3-10(18-12)2-6-13(14,15)16/h3,7,11,19H,2,4-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGGVNOCXHAERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(CC1)C2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[4-(3,3,3-Trifluoropropyl)pyrimidin-2-YL]piperidin-4-YL}methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B5301867.png)
![7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5301873.png)
![2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5301894.png)

![8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5301910.png)
![4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5301911.png)
![N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5301919.png)

![7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5301933.png)

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5301938.png)

![6-(2-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5301952.png)
